2-(Azetidin-1-YL)-5-bromoaniline
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Overview
Description
2-(Azetidin-1-YL)-5-bromoaniline is a chemical compound that features an azetidine ring attached to a brominated aniline. Azetidine is a four-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities. The presence of the bromine atom on the aniline ring can significantly influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-YL)-5-bromoaniline typically involves the formation of the azetidine ring followed by its attachment to the brominated aniline. One common method is the Staudinger ketene-imine cycloaddition, which forms the azetidine ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-YL)-5-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(Azetidin-1-YL)-5-bromoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties(8).
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-YL)-5-bromoaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, azetidinone derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects(6).
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its broad biological activity profile, including antimicrobial and anticancer activities(8).
3-Chloro-2-azetidinone: Exhibits anticonvulsant activity and is used in medicinal chemistry research(9).
4-Oxo-azetidin-1-yl derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory properties(9).
Uniqueness
2-(Azetidin-1-YL)-5-bromoaniline is unique due to the presence of both the azetidine ring and the brominated aniline, which can confer distinct reactivity and biological activity compared to other azetidinone derivatives.
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-bromoaniline |
InChI |
InChI=1S/C9H11BrN2/c10-7-2-3-9(8(11)6-7)12-4-1-5-12/h2-3,6H,1,4-5,11H2 |
InChI Key |
PXVIZRBGSXDWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
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